ADPA (Hydrolysis Product) SAM on CoCr Stents: Platelet Adherence Reduction vs. Uncoated Bare-Metal Stent
In a direct head-to-head porcine arteriovenous fistula model, ticagrelor-coated stents (TCS) employing a self-assembled monolayer of 12-aminododecylphosphonic acid (ADPA, the hydrolyzed form of diethyl 12-aminododecylphosphonate) demonstrated significantly reduced platelet adherence compared to uncoated bare-metal stents (BMS). Platelet-covered area was 17.8% on TCS vs. 55% on BMS, a 67.6% relative reduction (P < 0.0005). Neutrophil adherence was reduced approximately 7.4-fold (127 vs. 941 cells/mm², P < 0.005), and monocyte adherence was reduced 10-fold (21 vs. 210 cells/mm², P < 0.001). This represents a class-level inference for the diethyl ester precursor, as ADPA is directly derived from diethyl 12-aminododecylphosphonate via ester hydrolysis. [1]
| Evidence Dimension | Platelet adherence (thrombus area), neutrophil adherence, monocyte adherence on stent surface |
|---|---|
| Target Compound Data | TCS (ADPA SAM + ticagrelor): 17.8% platelet area, 127 neutrophils/mm², 21 monocytes/mm² |
| Comparator Or Baseline | Uncoated bare-metal stent (BMS): 55% platelet area, 941 neutrophils/mm², 210 monocytes/mm² |
| Quantified Difference | 67.6% reduction in platelet area; 7.4-fold reduction in neutrophils; 10-fold reduction in monocytes |
| Conditions | Ex-vivo porcine arteriovenous fistula model, CoCr stents, ADPA SAM formed via immersion, ticagrelor conjugated via Mitsunobu reaction |
Why This Matters
This demonstrates that the ADPA SAM linker system—accessible from diethyl 12-aminododecylphosphonate—enables focal antiplatelet activity that could eliminate the need for systemic dual antiplatelet therapy, a clinical advantage not achievable with unmodified stent surfaces or alternative linker chemistries that lack the amine terminal group for drug conjugation.
- [1] Romeo, J.; Mohammed, S.A.; Gawalt, E.; Pacella, J. TCT-135 Ticagrelor-Coated Stent to Eliminate the Need for DAPT After PCI. J. Am. Coll. Cardiol. 2023, 82 (17_Supplement), B52–B53. DOI: 10.1016/j.jacc.2023.09.141. View Source
